L-Prolylglycyl-L-leucyl-L-glutamine

Description

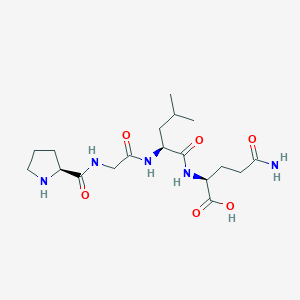

Structure

2D Structure

3D Structure

Properties

CAS No. |

798540-26-8 |

|---|---|

Molecular Formula |

C18H31N5O6 |

Molecular Weight |

413.5 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-4-methyl-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C18H31N5O6/c1-10(2)8-13(17(27)23-12(18(28)29)5-6-14(19)24)22-15(25)9-21-16(26)11-4-3-7-20-11/h10-13,20H,3-9H2,1-2H3,(H2,19,24)(H,21,26)(H,22,25)(H,23,27)(H,28,29)/t11-,12-,13-/m0/s1 |

InChI Key |

XZWLPURPYRYZKM-AVGNSLFASA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C1CCCN1 |

Origin of Product |

United States |

Peptide Synthesis Methodologies for L Prolylglycyl L Leucyl L Glutamine and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) Approaches for L-Prolylglycyl-L-leucyl-L-glutamine

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for producing peptides by assembling amino acids on a solid polymer support. nih.gov This method simplifies the purification process as reagents and soluble by-products are easily washed away by filtration. nih.gov For a peptide such as this compound, the most common approach is Fmoc (9-fluorenylmethoxycarbonyl) based chemistry. nih.govpeptide.com In this strategy, the Nα-amino group of the incoming amino acid is protected by the base-labile Fmoc group, while side chains, like that of glutamine, are protected by acid-labile groups. peptide.com

A critical step in synthesizing glutamine-containing peptides is the management of the side-chain amide. Unprotected glutamine can be problematic due to its poor solubility in standard organic solvents used in SPPS. google.com Furthermore, during activation, the side-chain amide can undergo dehydration to form a nitrile, and under basic or acidic conditions, it can cyclize to form pyroglutamate (B8496135), especially at the N-terminus. acs.org To mitigate these issues, side-chain protection is often employed. The trityl (Trt) group is a common choice for protecting the glutamine side chain, as it is stable to the piperidine (B6355638) solution used for Fmoc removal but is cleaved by the final trifluoroacetic acid (TFA) treatment. researchgate.net

The choice of solid support (resin) and coupling reagents is also vital. For synthesizing a peptide amide like this compound, a resin such as the Sieber amide resin is practical, as it allows for cleavage from the resin to yield the C-terminal amide directly. sigmaaldrich.com Alternatively, a difficult but effective method involves attaching Fmoc-Glu-OtBu to a resin via its side-chain carboxyl group, which after peptide assembly and acid treatment, yields the C-terminal glutamine peptide. researchgate.net Coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) in combination with an additive like OxymaPure are frequently used to facilitate efficient amide bond formation. nih.gov

| Component | Example/Strategy | Purpose & Rationale | Reference |

|---|---|---|---|

| Nα-Protection | Fmoc (9-fluorenylmethoxycarbonyl) | Base-labile protecting group for the α-amino group of each amino acid. Removed with piperidine. | nih.gov |

| Side-Chain Protection (Gln) | Trt (Trityl) group | Prevents side-chain reactions (e.g., dehydration, cyclization). Acid-labile, removed during final cleavage. | researchgate.net |

| Resin (for C-terminal Amide) | Sieber Amide Resin | Allows direct cleavage of the completed peptide to yield a C-terminal amide. | sigmaaldrich.com |

| Alternative Gln(C-term) Strategy | Attachment of Fmoc-Glu(OtBu) to resin via side-chain | An effective, though complex, method to generate C-terminal Gln peptides after cleavage and deprotection. | researchgate.net |

| Coupling Reagents | DIC/Oxyma or HBTU/HOBt | Activate the C-terminal carboxyl group of the incoming amino acid to facilitate efficient peptide bond formation. | nih.gov |

| Cleavage Cocktail | Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) | Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. | google.com |

Solution-Phase Peptide Synthesis (LPPS) Techniques for this compound

Solution-phase peptide synthesis (LPPS), also known as liquid-phase synthesis, predates SPPS and remains valuable, particularly for large-scale production. nih.gov In this approach, the peptide is synthesized while dissolved in an appropriate solvent, with purification occurring after each step. A major challenge in LPPS is the prevention of side reactions, which necessitates the careful use of protecting groups for the N-terminus, C-terminus, and reactive side chains. researchgate.netresearchgate.net

For the synthesis of this compound, the N-terminus of each amino acid is typically protected with groups like Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl). peptide.com The glutamine side chain presents similar challenges as in SPPS, including the risk of pyroglutamate formation. acs.org This side reaction can occur even in neutral aqueous media. acs.org Therefore, side-chain protection is often necessary.

The synthesis proceeds by coupling protected amino acid fragments. For instance, L-leucyl-L-glutamine could be synthesized first, then coupled with protected L-prolylglycine. The choice of coupling reagent is critical to ensure high yield and minimize racemization. Reagents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in conjunction with HOBt (1-hydroxybenzotriazole) are commonly used to form the amide bond. nih.gov A more recent development involves the use of cyclic propylphosphonic anhydride (B1165640) (T3P®), which has been shown to facilitate rapid and efficient coupling with minimal racemization. acs.org

A significant drawback of traditional LPPS is the often-difficult purification after each coupling step. To address this, methods like Group-Assisted Purification (GAP) have been developed. This strategy involves attaching a temporary purification handle to the peptide, allowing for easier separation from reaction by-products without traditional chromatography. researchgate.net

| Component | Example/Strategy | Purpose & Rationale | Reference |

|---|---|---|---|

| Nα-Protection | Boc (tert-butyloxycarbonyl) or Cbz (Benzyloxycarbonyl) | Protects the N-terminal amine during coupling. Cbz is removed by hydrogenation, Boc by mild acid. | peptide.comnih.gov |

| Cα-Protection | Methyl or Ethyl ester (e.g., -OMe) | Protects the C-terminal carboxyl group to prevent it from reacting during coupling. | acs.org |

| Coupling Reagents | EDC·HCl/HOBt or T3P® | Activate the free carboxyl group of one fragment for reaction with the free amino group of another. | acs.orgnih.gov |

| Purification Strategy | Chromatography, Recrystallization, or Group-Assisted Purification (GAP) | Isolates the desired peptide product after each coupling and deprotection step. GAP simplifies this process. | researchgate.net |

Chemoenzymatic Synthesis Strategies for this compound and Derivatives

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high stereoselectivity and mild reaction conditions of enzymatic catalysis. nih.gov This approach can overcome some limitations of purely chemical methods, such as the need for extensive protecting group strategies. nih.govresearchgate.net Proteases, which naturally cleave peptide bonds, can be used in reverse under specific conditions (e.g., in organic solvents or aqueous-organic mixtures) to form peptide bonds. nih.gov

For a peptide like this compound, synthesis could involve a combination of chemically synthesized fragments and enzymatic ligation. For example, a dipeptide like Glycyl-Leucine could be formed enzymatically and then coupled to chemically synthesized Proline and Glutamine fragments. Papain is a cysteine protease that is frequently used for this purpose due to its broad substrate specificity. nih.govkyoto-u.ac.jp It has been successfully used to synthesize oligopeptides of glutamic acid and other amino acids using their respective ester derivatives as substrates. researchgate.net The enzyme's catalytic mechanism involves the formation of an acyl-enzyme intermediate, which then reacts with the amino group of another amino acid or peptide to form a new peptide bond. nih.gov

The reaction conditions, such as pH, temperature, and solvent system, are critical for shifting the thermodynamic equilibrium toward synthesis rather than hydrolysis. nih.govresearchgate.net For instance, papain-catalyzed synthesis is often performed at a slightly alkaline pH (e.g., pH 8-9.5) to achieve a higher degree of polymerization. nih.govresearchgate.net This hybrid approach is particularly powerful for creating complex peptide derivatives where specific modifications are desired.

| Enzyme Class | Example Enzyme | Typical Acyl Donor Substrate | Reaction Principle | Reference |

|---|---|---|---|---|

| Cysteine Protease | Papain | Amino acid esters (e.g., L-Glutamic acid diethyl ester) | Catalyzes stereoselective peptide bond formation, often with precipitation-driven reaction. | nih.govresearchgate.net |

| Serine Protease | α-Chymotrypsin, Trypsin | Amino acid esters or amides (e.g., Z-Tyr-OEt) | Highly specific for certain amino acid residues at the P1 position (e.g., aromatic for chymotrypsin). | researchgate.net |

| Acyltransferase | α-amino acid ester acyltransferase | L-alanine methyl ester | Transfers an acyl group from an amino acid ester to an amino acid (nucleophile) to form a dipeptide. | researchgate.net |

Isotopic Labeling Methods for this compound in Research Studies

Isotopic labeling is essential for detailed structural and metabolic studies of peptides using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). nih.govsigmaaldrich.com For this compound, labeling can be achieved by incorporating stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) into one or more of its amino acid residues.

Labeling can be accomplished either through chemical synthesis using isotopically enriched amino acid precursors or through biosynthetic methods. sigmaaldrich.com In chemical synthesis, a labeled amino acid, such as ¹⁵N-L-glutamine, is simply used in place of its unlabeled counterpart during SPPS or LPPS. sigmaaldrich.com This allows for precise, site-specific labeling.

For biosynthetic approaches, proteins or peptides are expressed in cellular systems (e.g., E. coli, insect cells) fed with labeled nutrients. nih.gov Glutamine plays a central metabolic role, as its nitrogen can be transferred to other amino acids like glutamate (B1630785), aspartate, and alanine. nih.gov Therefore, providing ¹⁵N-labeled glutamine in cell culture media can result in the labeling of multiple residues within a peptide, a phenomenon known as scrambling. nih.gov

Another powerful technique is enzymatic labeling, where an enzyme is used post-synthesis to introduce an isotopic tag. For example, the enzyme transglutaminase can modify the side-chain γ-carboxamide group of glutamine residues, allowing for the specific introduction of an ¹⁵N or ¹⁹F label for NMR studies. researchgate.net This method is valuable for labeling specific sites on already folded proteins or complex peptides. researchgate.net When using labeled compounds for quantification by MS, it is important to account for potential isotope effects, where deuterium-labeled standards may behave slightly differently from their unlabeled counterparts. nih.gov

| Isotope | Labeling Method | Precursor Example | Application | Reference |

|---|---|---|---|---|

| ¹⁵N | Chemical Synthesis (SPPS/LPPS) | Fmoc-L-Gln(Trt)-OH-¹⁵N | Site-specific labeling for NMR or MS. | sigmaaldrich.com |

| ¹⁵N, ¹³C | Biosynthesis | ¹⁵NH₄Cl, ¹³C-glucose, ¹⁵N₂-Gln | Uniform or selective labeling for protein NMR; ¹⁵N from Gln can scramble to Ala, Asp, Glu. | nih.gov |

| ¹⁵N, ¹⁹F | Enzymatic Labeling | ¹⁵NH₄Cl or 2,2,2-trifluoroethylamine (B1214592) (TFEA) with Transglutaminase | Post-synthesis modification of Gln side-chain for specific NMR probes. | researchgate.net |

| ²H (Deuterium) | Chemical Synthesis or Biosynthesis | ²H-labeled amino acids | Simplify ¹H NMR spectra, probe dynamics, and for MS internal standards. | nih.govnih.gov |

Structural Characterization and Conformational Analysis of L Prolylglycyl L Leucyl L Glutamine

Spectroscopic Techniques for L-Prolylglycyl-L-leucyl-L-glutamine Structure Elucidation

A variety of spectroscopic techniques are instrumental in defining the structural features of peptides. These methods provide insights into the local environment of atomic nuclei, the secondary structure, and the vibrational modes of the peptide backbone and side chains.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), a detailed picture of the peptide's conformation can be constructed.

For this compound, 1H, 13C, and 15N NMR experiments would be essential. The proline residue is of particular interest, as the X-Pro peptide bond can exist in either a cis or trans conformation. frontiersin.org The energy barrier for isomerization between these two states is significant, often leading to distinct sets of NMR signals for each conformer. frontiersin.org The ratio of cis to trans conformers can be quantified from the relative intensities of these signals. Studies on similar proline-containing tetrapeptides have shown that the trans conformation is generally favored, but the cis population can be significant and is influenced by the preceding amino acid and solvent conditions. nih.gov

The chemical shifts of the α-protons of each residue provide information about the secondary structure. For instance, a downfield shift of the α-proton is often indicative of a helical conformation, while an upfield shift suggests a more extended or random coil structure. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), would be used to assign all the proton resonances within each amino acid spin system. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are crucial for determining through-space proximities between protons, which provides key distance restraints for structure calculation. For example, specific NOE patterns can identify the presence of β-turns, a common secondary structural motif in tetrapeptides.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound in Aqueous Solution

| Amino Acid | Proton | Expected Chemical Shift (ppm) | Notes |

| L-Proline | Hα | 4.1 - 4.5 | |

| Hβ, Hγ, Hδ | 1.8 - 2.4, 1.9 - 2.2, 3.5 - 3.8 | Distinct shifts for cis and trans conformers. | |

| Glycine (B1666218) | Hα | 3.8 - 4.1 | Two distinct resonances due to non-equivalence. |

| L-Leucine | Hα | 4.1 - 4.6 | |

| Hβ | 1.5 - 1.8 | ||

| Hγ | 1.4 - 1.7 | ||

| Hδ (CH₃)₂ | 0.8 - 1.0 | Two distinct methyl group signals. | |

| L-Glutamine | Hα | 4.0 - 4.4 | |

| Hβ | 2.0 - 2.3 | ||

| Hγ | 2.3 - 2.5 | ||

| Amide NH (side chain) | 6.8 - 7.5 | Two distinct resonances. | |

| Peptide Bond | Amide NH | 7.5 - 9.0 | Temperature dependence indicates solvent exposure. |

Note: These are general expected ranges and can vary based on solvent, pH, temperature, and peptide conformation.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.gov In peptides, the primary source of the CD signal in the far-UV region (190-250 nm) is the peptide backbone. The shape and magnitude of the CD spectrum are characteristic of the peptide's secondary structure.

For this compound, the CD spectrum would likely be a composite of signals from its constituent amino acids and any ordered structures it adopts. Proline-rich sequences often exhibit a polyproline II (PPII) helix, characterized by a strong negative band around 204 nm and a weak positive band around 228 nm. researchgate.net However, the presence of other residues like glycine, which imparts flexibility, can shift the spectrum towards that of a less ordered conformation. researchgate.net The CD spectra of individual L-leucine and L-proline have been reported, showing characteristic absorptions in the far-UV region. researchgate.net

The presence of β-turns would also contribute to the CD spectrum, typically showing a negative band around 205 nm and a weaker positive band above 220 nm for a type I or II β-turn. A random coil conformation is characterized by a strong negative band near 200 nm. By deconvoluting the experimental CD spectrum using reference spectra for different secondary structures, it is possible to estimate the percentage of α-helix, β-sheet, β-turn, and random coil content in the peptide.

Infrared (IR) and Raman spectroscopy are vibrational techniques that provide information about the functional groups and molecular structure of a peptide. The amide I band (1600-1700 cm⁻¹), arising primarily from the C=O stretching of the peptide backbone, is particularly sensitive to secondary structure.

In the IR spectrum of this compound, the position of the amide I band can help distinguish between different conformations. For example, α-helical structures typically show an amide I band around 1650-1658 cm⁻¹, while β-sheets exhibit a strong band between 1620 and 1640 cm⁻¹. Unordered or random coil structures usually have a broad amide I band centered around 1640-1650 cm⁻¹. The amide II band (1510-1580 cm⁻¹), resulting from N-H bending and C-N stretching, is also conformationally sensitive. Detailed vibrational assignments for L-glutamine have been reported and can serve as a basis for interpreting the spectrum of the tetrapeptide. journal-spqeo.org.uaresearchgate.net

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information to IR spectroscopy. The amide I and amide III (1220-1320 cm⁻¹) bands in the Raman spectrum are also sensitive to the peptide's secondary structure. Polarized Raman studies on crystalline L-glutamine have provided detailed assignments of its vibrational modes. journal-spqeo.org.ua Similar studies on the tetrapeptide could reveal details about its solid-state conformation.

Computational Modeling and Molecular Dynamics Simulations of this compound

Computational methods, particularly molecular dynamics (MD) simulations, are invaluable for exploring the conformational landscape of peptides. youtube.com MD simulations can model the dynamic behavior of a peptide over time, providing insights into its flexibility, conformational transitions, and interactions with its environment. nih.govnih.gov

For this compound, an MD simulation would typically start with an initial structure, which could be an extended conformation or a structure predicted by homology modeling. The peptide would be placed in a simulation box filled with water molecules and ions to mimic physiological conditions. The forces between all atoms are calculated using a force field, such as AMBER or CHARMM, and the equations of motion are integrated over time to generate a trajectory of the peptide's movement.

Analysis of the MD trajectory can reveal the most populated conformations, the dihedral angle distributions of the backbone and side chains, and the formation and breaking of intramolecular hydrogen bonds. The simulation can also be used to calculate theoretical spectroscopic properties, such as NMR chemical shifts and CD spectra, which can then be compared with experimental data to validate the conformational ensemble. The proline cis-trans isomerization, a process that can be slow on the timescale of conventional MD simulations, can be investigated using enhanced sampling techniques like Gaussian accelerated molecular dynamics. frontiersin.org

Conformational Preferences and Flexibility of this compound in Biological Mimetic Environments

The conformation of a peptide is highly dependent on its environment. Studying this compound in different solvent systems that mimic biological environments, such as water, trifluoroethanol (TFE), or lipid micelles, can provide insights into its behavior at a cell membrane interface or within a protein-binding pocket.

In aqueous solution, the peptide is expected to be highly flexible, exploring a wide range of conformations. The presence of the flexible glycine residue would contribute to this disorder. However, local interactions, such as those between the proline and adjacent residues, can stabilize specific structures like β-turns.

In a less polar environment, such as TFE, which is known to promote helical structures, the peptide might adopt a more ordered conformation. The formation of intramolecular hydrogen bonds would be favored, potentially leading to a higher population of α-helical or β-turn structures.

At the interface of a lipid bilayer, the different residues of the tetrapeptide would likely exhibit distinct partitioning behaviors. The hydrophobic leucine (B10760876) side chain would tend to insert into the nonpolar core of the membrane, while the more polar proline and glutamine residues would likely reside at the interface, interacting with the lipid headgroups and water. MD simulations are particularly well-suited for studying these interactions at an atomic level. acs.org

Molecular Mechanisms of Action of L Prolylglycyl L Leucyl L Glutamine

Identification and Characterization of Molecular Targets for L-Prolylglycyl-L-leucyl-L-glutamine

Detailed research into the specific molecular interactions of this compound is not found in the current body of scientific work. The necessary studies to identify and characterize its targets have not been published.

Receptor Binding Studies and Affinities

There are no available receptor binding studies or affinity data for this compound. Research has been conducted on similar but distinct peptides, such as the tripeptide L-prolyl-L-leucyl-glycinamide (PLG), which has shown high-affinity binding to specific sites in the rat brain, particularly the striatum. nih.govnih.gov However, these findings cannot be extrapolated to the tetrapeptide .

Enzyme Modulation and Kinetic Analysis

Information regarding the ability of this compound to modulate enzyme activity, including any kinetic analysis, is absent from scientific literature.

Protein-Peptide Interaction Dynamics

The dynamics of how this compound may interact with other proteins are currently uncharacterized. While general methods for studying protein-ligand interactions exist, they have not been applied to this specific peptide. nih.gov

Nucleic Acid Interaction Profiles

There is no research describing the interaction profiles of this compound with nucleic acids like DNA or RNA. Studies have shown that individual amino acids, such as glutamine, can play a role in RNA recognition, but this is distinct from the action of the full tetrapeptide. nih.gov

Intracellular Signaling Pathways Modulated by this compound

The influence of this compound on intracellular signaling pathways remains an uninvestigated area of cell biology.

Protein Kinase Cascades (e.g., MAPK, PI3K/Akt, mTOR)

While there is no data on the effect of this compound on protein kinase cascades, the individual amino acid L-glutamine has been shown to influence these pathways. For instance, L-glutamine can stimulate intestinal cell proliferation by activating mitogen-activated protein kinases (MAPKs) like ERK and JNK. nih.gov It also plays a role in activating the mTOR signaling pathway, which is crucial for cell growth, independently of AMPK. nih.gov Furthermore, research indicates that glutamine can regulate the PI3K/Akt signaling pathway. mdpi.com However, it is critical to note that these findings pertain to the single amino acid L-glutamine and not the tetrapeptide this compound. The biological activity of a peptide is determined by its unique amino acid sequence and structure, and therefore, the effects of a single component cannot be assumed to represent the whole.

In-Depth Analysis of this compound Reveals a Gap in Current Scientific Literature

A thorough investigation into the scientific literature for the specific tetrapeptide this compound reveals a significant lack of available research. Extensive searches for data pertaining to its molecular mechanisms of action, involvement of second messenger systems, effects on gene expression, and cellular uptake have yielded no specific information for this compound.

The current body of scientific research provides substantial information on the individual amino acid L-glutamine, detailing its role in cellular metabolism, signaling pathways, and gene regulation. nih.govnih.govpatsnap.com For instance, L-glutamine is known to influence the expression of numerous genes related to signal transduction, metabolism, and cell defense. nih.gov It can activate intracellular signaling pathways, including those involving mitogen-activated protein kinases (MAPKs), and plays a role in the synthesis of the antioxidant glutathione. nih.govpatsnap.com Furthermore, studies have detailed the transport of L-glutamine across the cell membrane by various solute carrier (SLC) family transporters. nih.govresearchgate.net

However, it is crucial to distinguish that the biological and chemical properties of a single amino acid are distinct from those of a tetrapeptide in which it is a component. The sequence and bonding of amino acids into a peptide create a unique molecule with its own specific structure and, consequently, its own distinct biological activity and mechanisms of action.

Similarly, research is available for other peptides, such as L-prolyl-L-leucyl-glycinamide (PLG), a tripeptide that has been studied for its modulatory effects on dopamine (B1211576) receptors and its influence on gene expression, such as c-fos in the striatum. nih.govnih.gov This research, while relevant to peptide pharmacology, cannot be extrapolated to this compound due to the differences in their amino acid composition and sequence.

Therefore, based on the currently accessible scientific and academic databases, there is no specific information to fulfill the requested article outline for this compound. The molecular-level and cellular-level data, including second messenger involvement, transcriptional regulation, and uptake mechanisms for this particular tetrapeptide, have not been documented in the reviewed literature.

Structure Activity Relationship Sar Studies of L Prolylglycyl L Leucyl L Glutamine

Amino Acid Substitution Effects on L-Prolylglycyl-L-leucyl-L-glutamine Activity

The biological activity of peptides is highly dependent on the nature of their amino acid residues. Substitutions within the this compound sequence have provided valuable insights into the specific roles of each amino acid.

Research on related peptides, such as L-prolyl-L-leucyl-glycinamide (PLG), has shown that the N-terminal prolyl residue is not strictly essential for its ability to modulate dopamine (B1211576) receptors. nih.gov Analogs where the L-prolyl residue was replaced with other heterocyclic amino acids, such as L-azetidine-2-carboxylic acid or L-piperidine-2-carboxylic acid, retained comparable activity to the parent peptide. nih.gov However, substitution with D-proline or certain other heterocyclic structures like thiazolidine-2-carboxylic acid led to a loss of activity, indicating that while the specific proline ring is not essential, the stereochemistry and nature of the heterocyclic ring are important for maintaining the bioactive conformation. nih.gov

The leucine (B10760876) residue at the third position has also been a target of substitution studies in related peptides. Its replacement with other aliphatic amino acids like L-isoleucine, L-2-aminohexanoic acid, and L-2-aminopentanoic acid, or with aromatic amino acids such as L-phenylalanine, has been investigated. nih.gov Notably, the analog Pro-Ahx-Gly-NH2 (where Ahx is 2-aminohexanoic acid) and Pro-Phe-Gly-NH2 showed significant activity in enhancing dopamine receptor binding. nih.gov This suggests that the hydrophobic nature of the side chain at this position is a key determinant of activity, and that bulkier or aromatic side chains may be well-tolerated or even beneficial.

The glutamine residue at the C-terminus is critical, and its replacement can have significant effects. Altering the length of the glutamine side chain, for instance by substituting it with asparagine (one carbon shorter) or homoglutamine (one carbon longer), has been shown to reduce activity in other peptide contexts, highlighting the importance of the precise positioning of the terminal amide group for optimal interaction with its target.

| Original Residue | Substitution | Observed Effect on Activity (in related peptides) | Reference |

| L-Proline | D-Proline | Inactive | nih.gov |

| L-Proline | L-Azetidine-2-carboxylic acid | Comparable activity | nih.gov |

| L-Proline | L-Piperidine-2-carboxylic acid | Comparable activity | nih.gov |

| L-Leucine | L-2-Aminohexanoic acid (Ahx) | Significant activity | nih.gov |

| L-Leucine | L-Phenylalanine | Significant activity | nih.gov |

| L-Glutamine | Asparagine | Reduced activity | |

| L-Glutamine | Homoglutamine | Reduced activity |

N-terminal and C-terminal Modifications of this compound

Modifications at the N- and C-termini of peptides can significantly impact their stability, bioavailability, and receptor affinity.

C-terminal Modifications: The C-terminal carboxamide of the glutamine residue is a key functional group. Studies on the related peptide PLG, which has a C-terminal glycinamide (B1583983), have shown that replacing the glycinamide with cyclic amino acid residues can significantly enhance activity. mcmaster.ca For example, analogs with L- and D-prolinamide, as well as (+)- and (-)-thiazolidine-2-carboxamide, have been synthesized. mcmaster.ca Notably, the Pro-Leu-(+)-thiazolidine-2-carboxamide and Pro-Leu-(-)-thiazolidine-2-carboxamide analogs produced a two- to three-fold greater enhancement in dopamine agonist binding compared to PLG. mcmaster.canih.gov This indicates that introducing conformational constraints at the C-terminus can be a successful strategy for improving biological activity.

| Modification Type | Specific Modification | Potential Effect | Reference |

| N-terminal | Acetylation | Increased hydrophobicity, altered folding and stability | nih.gov |

| N-terminal | Pyroglutamate (B8496135) formation (from Gln/Glu) | Altered charge and conformation | nih.govnih.gov |

| C-terminal | Replacement of Gln-NH2 with Prolinamide | Enhanced activity (in related peptides) | mcmaster.ca |

| C-terminal | Replacement of Gln-NH2 with Thiazolidine-2-carboxamide | Significantly enhanced activity (in related peptides) | mcmaster.canih.gov |

Cyclization and Conformational Constraint Strategies for this compound Analogs

To enhance the potency and selectivity of peptides, various strategies are employed to constrain their conformation, reducing the entropic penalty upon binding to their target.

Cyclization: Cyclization is a powerful tool for creating conformationally restricted peptide analogs. This can be achieved through head-to-tail cyclization, side-chain to side-chain cyclization, or by incorporating cyclic amino acid analogs. While specific cyclized analogs of this compound are not extensively documented in the available literature, the principles of cyclization can be applied. For instance, creating a cyclic peptide by forming a peptide bond between the N-terminus and the C-terminus could lock the peptide into a more bioactive conformation.

Conformational Constraint: Introducing conformationally constrained amino acids is another effective strategy. The proline residue already imparts a significant constraint on the peptide backbone. wikipedia.org Further constraints can be introduced by using proline analogs or other rigid amino acids. For example, replacing the glycyl residue with a more rigid linker or a cyclic amino acid could further stabilize a specific secondary structure, such as a beta-turn, which is often crucial for biological activity. nih.gov The synthesis of PLG analogs with a reduced peptide bond (CH2-NH) between Pro-Leu or Leu-Gly demonstrated that such modifications can lead to analogs with a conformation similar to the postulated beta-turn of the natural hormone, resulting in comparable in vivo activity. nih.gov

| Strategy | Example | Rationale | Reference |

| Cyclization | Head-to-tail cyclization | Lock the peptide into a bioactive conformation | |

| Conformational Constraint | Replacement of Glycine (B1666218) with a rigid linker | Stabilize secondary structures like beta-turns | nih.gov |

| Conformational Constraint | Use of proline analogs | Introduce further backbone rigidity | wikipedia.org |

| Conformational Constraint | Reduced peptide bond (e.g., CH2-NH) | Mimic specific turn conformations | nih.gov |

Rational Design and Synthesis of Potent this compound Mimetics

The rational design of peptidomimetics aims to create molecules that mimic the essential pharmacophoric elements of a peptide while having improved drug-like properties, such as enhanced stability and oral bioavailability.

The design of mimetics for this compound can draw inspiration from successful strategies applied to other peptides. For instance, the development of beta-analogs of PLG, where beta-amino acids were incorporated, has yielded compounds with significant dopamine receptor modulating effects. nih.gov One such derivative showed activity comparable to the parent peptide, demonstrating the feasibility of using non-natural amino acids to create potent mimetics. nih.gov

Furthermore, the synthesis of peptidomimetics containing glutamine analogs has been explored for various therapeutic applications. nih.govnih.gov These analogs can be designed to be more resistant to enzymatic degradation. For this compound, a rational design approach could involve replacing the peptide bonds with more stable isosteres and modifying the side chains to optimize interactions with the target receptor. For example, a potent peptidomimetic analog of PLG, 3(R)-[(2(S)-pyrrolidylcarbonyl)amino]-2-oxo-1-pyrrolidineacetamide (PAOPA), was shown to be highly effective in attenuating haloperidol-induced effects, highlighting the potential of such rationally designed compounds. nih.gov

The synthesis of these mimetics often involves multi-step organic synthesis, starting from chiral building blocks to ensure the correct stereochemistry, which is critical for biological activity. nih.gov

| Mimetic Design Strategy | Example | Advantage | Reference |

| Incorporation of non-natural amino acids | Beta-analogs of PLG | Enhanced stability, novel conformations | nih.gov |

| Use of glutamine analogs | N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (in other contexts) | Resistance to enzymatic degradation | nih.gov |

| Scaffold-based design | 3(R)-[(2(S)-pyrrolidylcarbonyl)amino]-2-oxo-1-pyrrolidineacetamide (PAOPA) | Improved potency and drug-like properties | nih.gov |

Chemical Compounds Mentioned

In Vitro Biological Activities of L Prolylglycyl L Leucyl L Glutamine

Effects on Cell Proliferation, Viability, and Survival

While direct studies on L-Prolylglycyl-L-leucyl-L-glutamine are absent, the components L-glutamine and L-proline are well-known to influence cell proliferation. L-glutamine is a critical nutrient for rapidly dividing cells, serving as a primary energy source and a precursor for nucleotide and protein synthesis. huankaigroup.comsigmaaldrich.comevonik.com In vitro studies have demonstrated that glutamine supplementation can enhance the proliferation of various cell types, including intestinal epithelial cells and lymphocytes. nih.govresearchgate.netnih.gov Glutamine depletion, conversely, has been shown to reduce cell proliferation and impact cell cycle progression. nih.gov The dipeptide L-alanyl-L-glutamine has been shown to improve cell migration. nih.gov

L-proline also plays a role in cellular proliferation. While it is a non-essential amino acid, its metabolism is crucial for cell growth and survival. fiocruz.br

Table 1: Effects of Related Compounds on Cell Proliferation, Viability, and Survival

| Compound | Cell Type | Effect | Reference |

| L-Glutamine | Intestinal epithelial cells | Stimulates proliferation | nih.govnih.gov |

| L-Glutamine | Lymphocytes | Enhances proliferation | researchgate.net |

| L-Glutamine | HeLa, MDA-MB-231 | Depletion reduces proliferation | nih.gov |

| L-alanyl-L-glutamine | Human lung cells | Improves cell migration | nih.gov |

Modulation of Cellular Differentiation Processes

L-glutamine is essential for the differentiation of certain immune cells. In vitro studies have shown that L-glutamine is required for the differentiation of human B lymphocytes into plasma cells. nih.gov This process is critical for a functional adaptive immune response. Furthermore, glutamine has been shown to promote the expansion of intestinal stem cells, which is crucial for maintaining the integrity of the intestinal lining. nih.gov The replacement of glutamine with the dipeptide alanyl-glutamine has been found to enhance the in vitro maturation of porcine oocytes. nih.gov

Influence on Apoptosis and Necrosis Pathways

The influence of the constituent amino acids on programmed cell death has been a subject of research. Glutamine deprivation has been demonstrated to induce apoptosis in a variety of cancer cell lines, including hepatoma, leukemia, and myeloma cells. mdpi.com The mechanisms can be cell-type specific, involving different caspase pathways. mdpi.com Conversely, glutamine supplementation has been shown to have anti-apoptotic effects, for instance by modulating the expression of heat shock proteins. nih.gov The dipeptide L-leucyl-L-leucine methyl ester has been found to induce apoptosis in cells with cytolytic potential. nih.gov

Regulation of Cellular Secretion and Exocytosis

The amino acid L-glutamine has been shown to potently stimulate the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells in vitro. researchgate.net This suggests a role for glutamine in metabolic regulation. While research on proline's direct role in secretion is less defined, the process of exocytosis in oligodendrocyte-lineage cells has been shown to be important for their development. nih.gov

Impact on Cell Migration and Adhesion

Studies on related compounds suggest a potential role in cell migration and adhesion. For example, the dipeptide L-alanyl-L-glutamine has been demonstrated to improve the migration of human lung cells in an in vitro model. nih.gov

Neurobiological Effects in Neuronal and Glial Cell Cultures

Both L-proline and L-glutamine have significant neurobiological roles. L-proline is involved in neurotransmission in the central nervous system, contributing to both excitatory and inhibitory signaling. researchgate.netnih.gov L-glutamate, which is synthesized from glutamine, is the primary excitatory neurotransmitter in the brain. youtube.com The glutamate-glutamine cycle between neurons and glial cells is fundamental for normal brain function. youtube.com In vitro studies on cultured chick spinal cord neurons have shown that L-glutamine can induce membrane currents, suggesting it interacts with glutamate (B1630785) receptors.

Immunomodulatory Properties in Immune Cell Lines and Primary Cultures

The immunomodulatory properties of L-glutamine and proline-rich peptides are well-documented. Glutamine is a crucial fuel for immune cells and its availability can modulate immune responses. nih.gov Supplementation with L-glutamine has been shown to enhance mucosal immunity. nih.gov Proline-rich antimicrobial peptides have been shown to have a non-lytic mechanism of action and can act as cytokines, promoting the adhesion of immune cells. nih.govmdpi.com

Table 2: Immunomodulatory Properties of Related Compounds

| Compound | Immune Cell/System | Effect | Reference |

| L-Glutamine | Mucosal immunity | Enhanced | nih.gov |

| Proline-rich peptides | General | Non-lytic antimicrobial action, cytokine-like activity | nih.govmdpi.com |

No Scientific Data Found for this compound's In Vitro Biological Activities

Extensive searches of available scientific literature have yielded no specific data regarding the in vitro biological activities of the chemical compound this compound. Consequently, the requested article focusing on its metabolic regulation in cellular models and its influence on organelle function cannot be generated at this time.

The current body of scientific research does not appear to contain studies investigating the specific effects of this tetrapeptide on cellular metabolic pathways or its interactions with organelles such as mitochondria and the endoplasmic reticulum. Therefore, no information is available to populate the outlined sections on its metabolic regulatory properties or its influence on organelle function.

Further research would be required to elucidate the potential in vitro biological activities of this compound. Until such studies are conducted and published, a scientifically accurate and informative article on this specific topic cannot be produced.

No Preclinical In Vivo Data Available for this compound

Following a comprehensive search of scientific literature and databases, no preclinical in vivo research data was found for the chemical compound this compound. The specific investigations outlined in the requested article structure, including pharmacokinetics, pharmacodynamics, and efficacy studies in animal models, have not been published in the available scientific domain for this particular tetrapeptide.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information. The provided outline cannot be addressed due to the absence of preclinical in vivo data on this compound.

Preclinical in Vivo Investigations of L Prolylglycyl L Leucyl L Glutamine

Efficacy Studies in Mechanistic Disease Models

Metabolic Syndrome and Related Models

Extensive literature searches did not yield any preclinical in vivo studies investigating the effects of L-Prolylglycyl-L-leucyl-L-glutamine on metabolic syndrome or related models. While research exists on the individual amino acid components of this peptide, such as L-glutamine and glycine (B1666218), in the context of metabolic disorders, no data is currently available for the complete tetrapeptide.

Tissue Regeneration and Repair Models

There is currently a lack of published preclinical in vivo data specifically examining the effects of this compound on tissue regeneration and repair. Studies on some of the constituent amino acids, like L-glutamine and L-proline, have explored their roles in processes such as wound healing and collagen synthesis. However, these findings cannot be directly extrapolated to the tetrapeptide , for which dedicated in vivo studies in tissue regeneration models are absent from the scientific literature.

Behavioral Phenotyping in this compound-Treated Animals

A thorough review of scientific databases reveals no preclinical studies that have assessed the behavioral phenotype of animals treated with this compound. Consequently, there is no available data on the potential effects of this compound on animal behavior, including but not limited to anxiety, depression, cognition, and motor function.

Gene Expression and Proteomic Analysis in vivo Following this compound Administration

No in vivo studies detailing gene expression or proteomic analyses following the administration of this compound were identified in the course of this review. The molecular effects of this specific tetrapeptide at the level of the transcriptome and proteome in a living organism remain uninvestigated.

Enzymatic Degradation and Stability of L Prolylglycyl L Leucyl L Glutamine in Biological Systems

Identification of Peptidases and Proteases Responsible for L-Prolylglycyl-L-leucyl-L-glutamine Hydrolysis

The hydrolysis of this compound is likely mediated by a variety of peptidases that recognize specific peptide bonds within its sequence. Proteolytic enzymes, or peptidases, catalyze the cleavage of peptide bonds through hydrolysis and are classified based on their catalytic mechanism and substrate specificity. nih.govyoutube.com The degradation of this tetrapeptide can occur at multiple sites, initiated by either endopeptidases, which cleave internal bonds, or exopeptidases, which act on the N- or C-termini.

Key enzymatic activities potentially involved in its breakdown include:

Post-Proline Cleaving Enzymes (PPCEs): This class of enzymes, particularly prolyl endopeptidases (PEPs), specifically hydrolyzes peptide bonds on the C-terminal side of proline residues. nih.gov Therefore, the Pro-Gly bond in this compound is a probable target for these enzymes. researchgate.net

Aminopeptidases: These exopeptidases cleave amino acids from the N-terminus of peptides. Leucine (B10760876) aminopeptidases (LAPs), which belong to the M17 family of metalloproteases, show a preference for cleaving N-terminal bulky hydrophobic residues like leucine. nih.gov While proline is at the N-terminus of the intact tetrapeptide, once the Pro-Gly bond is cleaved, the resulting leucyl-L-glutamine fragment would be susceptible to LAP activity. Aminopeptidase N (APN) is another enzyme that removes N-terminal neutral amino acids. nih.gov

Carboxypeptidases: These enzymes remove amino acids from the C-terminus of a peptide chain. The C-terminal L-glutamine residue of the tetrapeptide is a potential substrate for various carboxypeptidases.

Spontaneous Cleavage at Glutamine: In addition to enzymatic action, non-enzymatic degradation can occur. In long-lived proteins, spontaneous cleavage of peptide bonds on the C-terminal side of glutamine and glutamic acid residues has been observed. nih.gov This process, which can be reproduced in vitro at physiological pH, is thought to proceed through a cyclic intermediate, analogous to the degradation seen at asparagine and aspartic acid residues. nih.gov

The table below summarizes the potential peptidases and their likely cleavage sites on the this compound sequence.

| Enzyme/Process | Enzyme Class | Potential Cleavage Site | Resulting Fragments |

|---|---|---|---|

| Prolyl Endopeptidase (PEP) | Endopeptidase (Serine Peptidase) | Pro-|-Gly | L-Proline + Glycyl-L-leucyl-L-glutamine |

| Leucine Aminopeptidase (LAP) | Exopeptidase (Metallo-peptidase) | Leu-|-Gln (on a fragment) | L-Leucine + L-Glutamine |

| Carboxypeptidases | Exopeptidase | Leu-|-Gln | L-Prolylglycyl-L-leucine + L-Glutamine |

| General Endopeptidases | Endopeptidase | Gly-|-Leu | L-Prolylglycine + L-leucyl-L-glutamine |

| Spontaneous Hydrolysis | Non-enzymatic | Leu-|-Gln | L-Prolylglycyl-L-leucine + L-Glutamine |

Kinetic Studies of this compound Degradation in vitro and ex vivo

While specific kinetic studies on the degradation of this compound are not extensively documented, the principles of its degradation can be inferred from studies of its constituent amino acids and analogous peptides. The degradation of peptides in aqueous solutions typically follows pseudo-first-order kinetics. nih.gov The most significant factor influencing the intrinsic stability of this tetrapeptide is the C-terminal L-glutamine.

L-glutamine is notoriously unstable in aqueous solutions, particularly at physiological temperatures (37°C). It spontaneously degrades via an irreversible intramolecular cyclization to form 5-pyrrolidone-2-carboxylic acid (pyroglutamic acid) and ammonia. thermofisher.comnih.gov This degradation is a major concern in cell culture media and parenteral solutions, as the accumulation of ammonia can be toxic to cells. thermofisher.comum.ac.ir The rate of this degradation is highly dependent on pH and temperature. thermofisher.com

Kinetic analyses of similar, smaller peptides confirm that the degradation pathways are pH-dependent, often involving hydrolysis of amide bonds or epimerization. nih.gov For glutamine-containing peptides, the primary non-enzymatic degradation route remains the cyclization of the glutamine residue.

The following table presents comparative stability data for L-glutamine, illustrating its inherent instability, which would be conferred to the C-terminus of the tetrapeptide.

| Compound | Condition | Half-life (t1/2) | Degradation Rate |

|---|---|---|---|

| L-Glutamine | DMEM Media at 37°C | ~3-4 days | ~20-25% degradation in 24h |

| L-Glutamine | Aqueous Solution, pH 7.4, 37°C | Not specified | Significant degradation over hours/days |

| L-Alanyl-L-Glutamine | DMEM Media at 37°C | > 7 days | Minimal degradation over 7 days |

Strategies for Enhancing this compound Stability (e.g., dipeptide formulations)

Given that the primary vulnerability of this compound is the chemical instability of its C-terminal glutamine residue, strategies to enhance its stability focus on protecting this specific moiety. The most effective and widely adopted strategy is the use of dipeptide formulations. researchgate.net

L-glutamine's stability can be dramatically increased by linking it to another amino acid via a peptide bond, forming a dipeptide such as L-alanyl-L-glutamine or glycyl-L-glutamine. researchgate.netresearchgate.net This modification blocks the N-terminal amino group of glutamine, preventing the intramolecular cyclization reaction that leads to the formation of pyroglutamic acid and ammonia. thermofisher.com These dipeptides are highly stable in aqueous solutions, even during prolonged storage at 37°C. thermofisher.comum.ac.ir

In a biological context, cells can readily utilize these dipeptides. Peptidases present on the cell surface or within the cytosol cleave the dipeptide, releasing free L-glutamine and the partner amino acid, which are then transported into the cell for metabolic use. thermofisher.com This approach provides a stable, on-demand source of L-glutamine, improving the performance and consistency of cell culture systems and potentially enhancing the bioavailability of therapeutic peptides in vivo.

The superior stability of dipeptide-stabilized glutamine compared to free L-glutamine is demonstrated in the table below.

| Time at 37°C (Days) | L-Glutamine Remaining (%) | L-Alanyl-L-Glutamine Remaining (%) |

|---|---|---|

| 0 | 100 | 100 |

| 1 | ~80 | ~100 |

| 2 | ~65 | ~100 |

| 3 | ~50 | ~100 |

| 7 | <20 | ~98 |

Other general strategies for improving peptide stability in formulations include:

pH Optimization: Finding the pH of maximum stability for the peptide in an aqueous solution is a critical formulation step. ubaya.ac.id

Use of Excipients: Stabilizing agents such as trehalose, mannitol, or glycine (B1666218) can protect peptides from degradation by forming hydrogen bonds and preventing aggregation. polarispeptides.com

Lyophilization: Freeze-drying removes water, which is necessary for hydrolysis, thereby creating a stable solid form of the peptide that can be reconstituted before use. polarispeptides.com

For this compound, modifying the C-terminus by creating a dipeptide (e.g., L-Prolylglycyl-L-leucyl-(L-alanyl-L-glutamine)) would be a rational and evidence-based approach to significantly enhance its stability in biological systems.

Advanced Analytical Techniques for L Prolylglycyl L Leucyl L Glutamine Research

Liquid Chromatography-Mass Spectrometry (LC-MS) for L-Prolylglycyl-L-leucyl-L-glutamine Quantification and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the cornerstone for the quantitative analysis of peptides in complex biological matrices such as plasma, cerebrospinal fluid, and tissue homogenates. nih.gov Its combination of the powerful separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry makes it ideal for tracking this compound and its metabolites. researchgate.net

Quantification:

For quantitative studies, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically employed. This approach provides exceptional sensitivity and specificity. The method involves separating the peptide from other matrix components using a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) column, commonly a C18 column. nih.govnih.gov The mobile phase usually consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid), run in a gradient to elute the peptide. nih.gov

Upon entering the mass spectrometer's electrospray ionization (ESI) source, the peptide becomes protonated, forming precursor ions (e.g., [M+H]⁺). In the first quadrupole, a specific precursor ion for this compound is selected. This ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the target peptide. researchgate.net For robust quantification, a stable isotope-labeled version of the peptide is often used as an internal standard. nih.gov

A potential challenge in the analysis of glutamine-containing peptides is the in-source cyclization of the C-terminal L-glutamine residue to form a pyroglutamic acid (pGlu) derivative. nih.gov This conversion can lead to an underestimation of the actual peptide concentration. Careful optimization of LC conditions and MS source parameters, such as the fragmentor voltage, is crucial to minimize this artifact. nih.gov

Metabolite Profiling:

LC coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap instruments, is used for metabolite profiling. This technique allows for the identification of potential breakdown products of this compound, such as smaller di- or tri-peptides (e.g., L-Prolylglycine, L-Leucyl-L-glutamine) or its constituent amino acids. By comparing samples from various time points or experimental conditions, researchers can map the metabolic pathways involving the parent peptide.

| Parameter | Condition |

|---|---|

| LC Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Calculated [M+H]⁺ (Precursor Ion) | 428.25 m/z |

| Hypothetical MRM Transition 1 | 428.25 -> 116.07 (Glutamine immonium ion) |

| Hypothetical MRM Transition 2 | 428.25 -> 70.06 (Proline immonium ion) |

| Internal Standard | ¹³C, ¹⁵N-labeled this compound |

Capillary Electrophoresis (CE) Applications in Peptide Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is complementary to LC. researchgate.net It separates molecules based on their charge-to-size ratio in a narrow capillary filled with an electrolyte solution. CE is particularly well-suited for the analysis of charged molecules like peptides and offers advantages such as high separation efficiency, short analysis times, and minimal sample consumption. springernature.com

Different modes of CE can be applied to this compound analysis. Capillary Zone Electrophoresis (CZE) separates peptides in their native state. The separation can be optimized by adjusting the pH of the background electrolyte (BGE), which alters the net charge of the peptide. For instance, using a low pH buffer ensures all carboxylic acid groups are protonated and the peptide carries a net positive charge, facilitating its migration and separation. researchgate.net

Micellar Electrokinetic Chromatography (MEKC) is another CE mode that can be used. It employs surfactants (micelles) in the BGE, allowing for the separation of both charged and neutral molecules based on their partitioning between the micelles and the aqueous buffer. This can be useful for separating this compound from potential neutral, hydrophobic impurities.

Detection in CE is commonly performed using UV absorbance. However, for higher sensitivity and specificity, coupling CE with mass spectrometry (CE-MS) is the preferred approach. nih.gov CE-MS combines the high-efficiency separation of CE with the definitive identification power of MS, making it a powerful tool for purity analysis and metabolite identification of peptides like this compound. researchgate.netresearchgate.net

| Parameter | Condition |

|---|---|

| Capillary | Fused Silica (e.g., 50 µm i.d., 50 cm total length) |

| Background Electrolyte (BGE) | 50 mM Phosphate Buffer, pH 2.5 |

| Separation Voltage | 20 kV |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV Absorbance at 200 nm or MS |

High-Resolution NMR Spectroscopy for Interaction Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure of peptides in solution and for studying their interactions with other molecules, such as receptors or binding proteins, at an atomic level. nih.govnih.gov

COSY (Correlation Spectroscopy) is used to identify protons that are coupled through chemical bonds, helping to assign protons within each amino acid residue.

TOCSY (Total Correlation Spectroscopy) extends these correlations through an entire amino acid spin system, facilitating the identification of the four constituent residues.

NOESY (Nuclear Overhauser Effect Spectroscopy) detects protons that are close in space (typically <5 Å), regardless of whether they are bonded. The resulting NOE cross-peaks provide crucial distance restraints that are used to calculate the 3D conformation of the peptide backbone and side chains. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached heteroatoms (like ¹³C or ¹⁵N). This requires isotopic labeling of the peptide but provides highly resolved spectra essential for unambiguous resonance assignment, especially for larger complexes. pnas.org

By titrating a binding partner (e.g., a receptor protein) into the NMR sample of this compound and monitoring changes in the chemical shifts of specific protons and carbons, researchers can precisely map the binding interface. These chemical shift perturbation studies reveal which amino acid residues of the tetrapeptide are directly involved in the interaction.

| NMR Experiment | Primary Information Obtained |

|---|---|

| COSY/TOCSY | Identifies amino acid spin systems (through-bond correlations). |

| NOESY/ROESY | Provides inter-proton distance restraints (through-space correlations) for 3D structure calculation. nih.gov |

| ¹H-¹³C HSQC | Assigns carbon resonances to their attached protons; confirms side-chain and backbone structure. |

| ¹H-¹⁵N HSQC | Assigns backbone amide protons and nitrogens; essential for tracking peptide backbone conformation and interactions. |

Immunohistochemistry and Advanced Imaging for this compound Detection in Tissues

Visualizing the location of this compound within tissues is crucial for understanding its sites of action and accumulation. Immunohistochemistry (IHC) and advanced imaging techniques provide this spatial information.

Immunohistochemistry (IHC):

IHC is a powerful technique that uses antibodies to detect the presence and location of specific antigens (in this case, the peptide) in tissue sections. nih.gov The first step is the generation of a highly specific primary antibody that recognizes and binds to this compound. This is a critical step, as the antibody must be able to distinguish the tetrapeptide from its precursors, metabolites, and other endogenous molecules.

The general IHC workflow involves:

Fixing the tissue (e.g., with formaldehyde) and embedding it in paraffin.

Slicing the tissue into thin sections and mounting them on microscope slides.

Incubating the sections with the specific primary antibody against this compound.

Incubating with a secondary antibody that is conjugated to an enzyme (like horseradish peroxidase) or a fluorophore and binds to the primary antibody.

Adding a substrate that the enzyme converts into a colored precipitate (chromogenic detection) or visualizing the fluorescence with a specialized microscope (immunofluorescence).

This method can reveal the specific cell types and subcellular compartments where the peptide is located, providing valuable insights into its biological function. pnas.org

Advanced Imaging:

Mass Spectrometry Imaging (MSI) is an advanced, label-free technique that can map the spatial distribution of peptides and other molecules directly in tissue sections. In MSI, a laser is rastered across the surface of a thin tissue slice, desorbing and ionizing molecules from discrete spots. The mass spectrometer then analyzes the ions from each spot, generating a mass spectrum. By plotting the intensity of the ion corresponding to the mass of this compound (e.g., m/z 428.25) at each x,y-coordinate, a detailed image of its distribution across the tissue can be created. This technique avoids the need for antibody development and can simultaneously map the parent peptide and its metabolites, offering a comprehensive view of its localization and metabolism in situ.

Emerging Therapeutic Perspectives and Future Research Directions for L Prolylglycyl L Leucyl L Glutamine

Elucidating Novel Biological Roles of L-Prolylglycyl-L-leucyl-L-glutamine

The unique sequence of this compound, combining the structural rigidity of proline, the metabolic importance of glutamine, and the hydrophobicity of leucine (B10760876), suggests that it may possess novel biological activities. Future research should focus on uncovering these potential roles, which may span from neuromodulation to immune response regulation.

The presence of a proline residue suggests that this compound could be classified as a proline-rich peptide (PRP). PRPs are known to be involved in a variety of biological processes, including antimicrobial and immunomodulatory functions. They often act as signaling molecules, mediating protein-protein interactions that are crucial in cellular pathways.

Furthermore, the C-terminal L-glutamine is a critical amino acid for numerous physiological functions. It is a key energy source for rapidly dividing cells, including those of the immune system, and plays a vital role in maintaining the integrity of the intestinal barrier. clevelandclinic.orgpatsnap.comcodeage.comdrugbank.compatsnap.com Research into L-glutamine has shown its potential in stimulating intestinal cell proliferation and its role as a precursor for the antioxidant glutathione. patsnap.comnih.gov

Given these properties, future investigations into the biological roles of this compound could explore its potential as:

An immunomodulatory agent: Its effects on cytokine production, lymphocyte proliferation, and macrophage activity warrant investigation. researchgate.net

A neuromodulatory peptide: The presence of proline and glutamine suggests a potential role in the central nervous system, possibly influencing neurotransmitter systems.

A cytoprotective molecule: Its potential to protect cells from stress, similar to the roles of glutamine, should be examined.

A regulator of gut health: The peptide's influence on the gut microbiota and intestinal barrier function could be a significant area of study. researchgate.net

Development of Targeted Delivery Systems for this compound Analogs

The therapeutic potential of peptides like this compound is often limited by their poor stability and bioavailability. Therefore, the development of targeted delivery systems is crucial for translating any discovered biological activity into clinical applications. Research in this area could focus on several strategies to enhance the delivery of this tetrapeptide or its more stable analogs.

Proline-rich peptide delivery strategies have shown promise. These peptides can sometimes act as cell-penetrating peptides (CPPs), facilitating their own uptake into cells. Future studies could investigate whether this compound possesses such properties.

Encapsulation and conjugation techniques are also viable options. These include:

Liposomes and Nanoparticles: Encapsulating the peptide in lipid- or polymer-based nanoparticles can protect it from degradation and allow for targeted delivery to specific tissues or cells.

Peptide Conjugation: Attaching the peptide to larger molecules, such as polymers or antibodies, can improve its pharmacokinetic profile and direct it to specific sites of action.

The design of analogs with improved stability is another important research avenue. Modifications could include the substitution of L-amino acids with D-amino acids to increase resistance to enzymatic degradation or cyclization of the peptide to constrain its conformation and enhance receptor binding affinity.

Integration with Multi-omics Data for Systems-Level Understanding of this compound Action

To gain a comprehensive understanding of the biological effects of this compound, a systems-level approach integrating various "omics" data is essential. This would allow researchers to move beyond a single target or pathway and appreciate the global impact of the peptide on a biological system.

Multi-omics approaches could include:

Transcriptomics: To identify changes in gene expression in response to treatment with the peptide, providing insights into the signaling pathways it modulates.

Proteomics: To analyze alterations in the proteome, revealing changes in protein abundance and post-translational modifications that are direct or indirect effects of the peptide.

Metabolomics: To measure changes in the metabolome, offering a functional readout of the peptide's impact on cellular metabolism.

By integrating these datasets, researchers could construct detailed molecular networks to map the peptide's mechanism of action. This would be invaluable for identifying biomarkers of its activity and for understanding its potential off-target effects.

Interdisciplinary Research Avenues for this compound

The comprehensive investigation of a novel peptide such as this compound necessitates a collaborative, interdisciplinary approach. The complexity of peptide research, from synthesis to functional characterization and potential therapeutic development, requires expertise from various scientific fields.

Key interdisciplinary collaborations would involve:

Medicinal Chemistry and Peptide Synthesis: To design and synthesize the peptide and its analogs with improved properties.

Cell and Molecular Biology: To elucidate the peptide's biological functions and mechanisms of action at the cellular and molecular levels.

Pharmacology and Drug Delivery: To study the peptide's pharmacokinetic and pharmacodynamic properties and to develop effective delivery systems.

Bioinformatics and Computational Biology: To analyze multi-omics data and to model the peptide's interactions with its biological targets.

Clinical Research: To translate promising preclinical findings into human studies to evaluate the peptide's therapeutic potential.

Through such integrated efforts, the scientific community can systematically explore the therapeutic perspectives of this compound and pave the way for the development of novel peptide-based therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for L-Prolylglycyl-L-leucyl-L-glutamine, and how can purity be ensured during synthesis?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, with Fmoc/t-Bu chemistry for sequential coupling of amino acids. Critical parameters include reaction time, temperature, and coupling reagent efficiency (e.g., HBTU or HATU). Post-synthesis, reverse-phase HPLC (≥95% purity) and mass spectrometry (e.g., ESI-MS) are essential for verifying molecular weight (C₁₉H₃₂N₆O₇, MW 480.5 g/mol) and purity . Orthogonal protection strategies for glutamine’s side chain may prevent side reactions during synthesis .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer : Multi-dimensional NMR (¹H, ¹³C, and 2D COSY/TOCSY) resolves backbone conformation and side-chain interactions. Circular dichroism (CD) spectroscopy can assess secondary structure in solution. Pairing these with HPLC retention time analysis ensures batch-to-batch consistency. For crystalline samples, X-ray diffraction provides atomic-level resolution .

Q. How can researchers design in vitro assays to evaluate this peptide’s bioactivity?

- Methodological Answer : Begin with cell-based assays (e.g., proliferation or apoptosis assays) using relevant cell lines (e.g., immune cells or cancer models). Dose-response curves (0.1–100 μM) and controls (scrambled-sequence peptides) isolate sequence-specific effects. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to putative targets like receptors or enzymes .

Advanced Research Questions

Q. How should contradictory bioactivity data across studies be analyzed?

- Methodological Answer : Systematically compare experimental variables:

- Sequence specificity : Confirm no contamination with similar peptides (e.g., L-Prolylglycyl-L-leucyl-L-seryl-L-seryl-L-tyrosyl-L-alanine) via HPLC-MS .

- Buffer conditions : Ionic strength and pH (e.g., 7.4 vs. 6.5) may alter peptide conformation and activity .

- Cell type variability : Test multiple lines to rule out cell-specific signaling pathway differences. Meta-analysis of published data with standardized reporting (e.g., IC₅₀ values) enhances cross-study comparability .

Q. What strategies mitigate this compound’s instability in physiological environments?

- Methodological Answer : Conduct stability assays in simulated body fluid (SGF/SIF) at 37°C. Stabilization approaches include:

- Structural modification : Cyclization or D-amino acid substitution (e.g., D-glutamine) to resist enzymatic degradation .

- Formulation : Encapsulation in liposomes or PEGylation to prolong half-life. Monitor degradation products via LC-MS/MS .

Q. How can computational modeling predict this peptide’s interactions with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to screen against protein databases (e.g., PDB). Molecular dynamics (MD) simulations (GROMACS) assess binding stability over time. Validate predictions with mutagenesis studies on candidate residues (e.g., glutamine’s carboxamide group) .

Data Presentation and Reproducibility

- Standardized Reporting : Include CAS registry details (if available), storage conditions (-20°C for lyophilized form), and batch-specific CoA (Certificate of Analysis) in publications .

- Conflict Resolution : Transparently document deviations in synthesis protocols or assay conditions to aid reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.